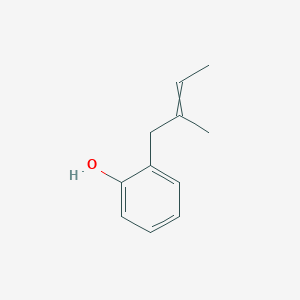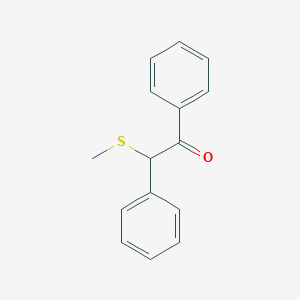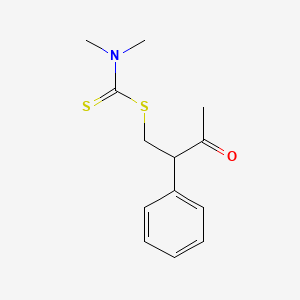
3-Oxo-2-phenylbutyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-phenylbutyl dimethylcarbamodithioate is an organic compound with the molecular formula C13H17NOS2 It is known for its unique structure, which includes a phenyl group, a keto group, and a dimethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-phenylbutyl dimethylcarbamodithioate typically involves the reaction of 3-oxo-2-phenylbutyric acid with dimethylcarbamodithioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-phenylbutyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-Oxo-2-phenylbutyl dimethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Oxo-2-phenylbutyl dimethylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylcarbamodithioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl group and keto group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-phenylbutyric acid: Shares the phenyl and keto groups but lacks the dimethylcarbamodithioate moiety.
Dimethylcarbamodithioic acid: Contains the dimethylcarbamodithioate moiety but lacks the phenyl and keto groups.
Phenylbutyric acid derivatives: Compounds with similar phenyl and butyric acid structures but different functional groups.
Uniqueness
3-Oxo-2-phenylbutyl dimethylcarbamodithioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenyl group and the dimethylcarbamodithioate moiety allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Properties
CAS No. |
32465-67-1 |
|---|---|
Molecular Formula |
C13H17NOS2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(3-oxo-2-phenylbutyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H17NOS2/c1-10(15)12(9-17-13(16)14(2)3)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |
InChI Key |
VOSKYFMOECEZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CSC(=S)N(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


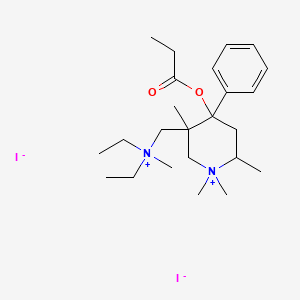
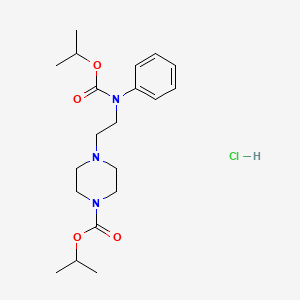

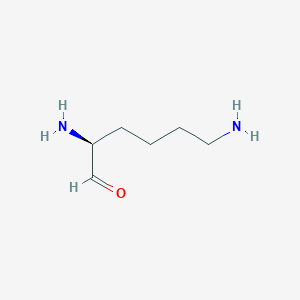

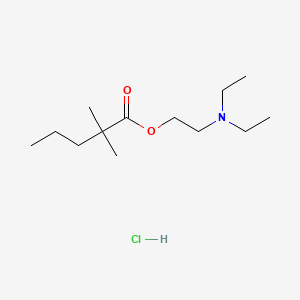
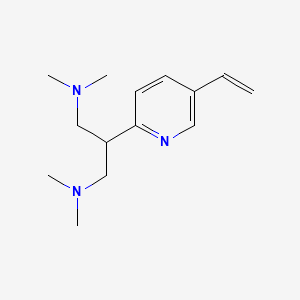
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
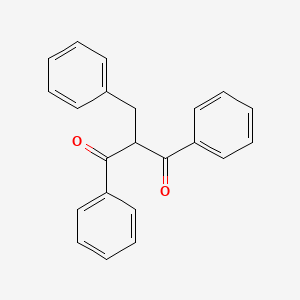
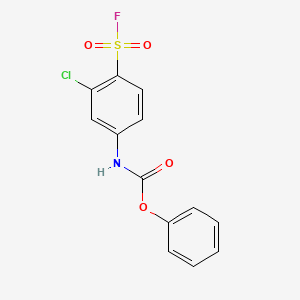

![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
